(2S,3S)-2-Amino-3-methoxybutanoic acid chemical properties
(2S,3S)-2-Amino-3-methoxybutanoic acid chemical properties
An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid: Properties, Synthesis, and Applications
Introduction
(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic α-amino acid, structurally related to the essential amino acid L-threonine. As the O-methylated derivative of L-allothreonine, this compound possesses a unique stereochemical configuration and chemical properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into molecules can impart specific conformational constraints and enhanced metabolic stability, making it a target of interest for researchers developing novel therapeutics.
This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of (2S,3S)-2-Amino-3-methoxybutanoic acid, intended for scientists and professionals in the fields of chemical research and drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
The defining structural feature of (2S,3S)-2-Amino-3-methoxybutanoic acid is the presence of two chiral centers at the C2 (α) and C3 (β) positions, with a specific (S,S) configuration. This arrangement corresponds to the "allo" diastereomer relative to the naturally occurring (2S,3R)-threonine. The replacement of the β-hydroxyl group with a methoxy ether linkage significantly alters its polarity, hydrogen bonding capability, and susceptibility to metabolic degradation.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3S)-2-amino-3-methoxybutanoic acid[1] |
| CAS Number | 104195-80-4[1][2][3] |
| Molecular Formula | C₅H₁₁NO₃[1][2] |
| Molecular Weight | 133.15 g/mol [1][2] |
| Canonical SMILES | CO)N">C@@HOC[1] |
| InChI Key | FYCWLJLGIAUCCL-IMJSIDKUSA-N[1][3] |
| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH[1] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid; White to off-white powder or flakes. | [3][4][5] |
| Melting Point | 214-224°C (range from sources) | [2][4] |
| Boiling Point | 248.0°C (Predicted) | [2][4] |
| Density | ~1.143 g/cm³ (Predicted) | [2][4] |
| Specific Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) | [5][6] |
| Solubility | Sparingly soluble in water; Slightly soluble in methanol and DMSO. |[4] |
The solubility profile is characteristic of zwitterionic amino acids, with pH playing a significant role. The pKa of the carboxylic acid group is estimated to be around 2.1-2.4, while the amino group's pKa is estimated in the range of 9.0-10.5.[7] These values are critical for designing purification protocols, formulating solutions, and predicting the compound's charge state under physiological conditions.
Part 2: Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality assessment of (2S,3S)-2-Amino-3-methoxybutanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a doublet for the α-proton (C2-H), a multiplet (likely a doublet of quartets) for the β-proton (C3-H), a singlet for the methoxy protons (-OCH₃), and a doublet for the terminal methyl protons (C4-H₃). The exact chemical shifts and coupling constants provide definitive proof of the structure and relative stereochemistry.
-
¹³C NMR : The carbon spectrum should display five distinct signals for the five carbon atoms: one for the carbonyl carbon, two for the C-N and C-O bearing carbons in the backbone, and two for the methyl carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[5][7] Characteristic absorption bands include a broad stretch around 2500-3300 cm⁻¹ for the carboxylic acid O-H and amine N-H stretches, a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹, and a C-O ether stretching band around 1080-1150 cm⁻¹.
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Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight. In electrospray ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 134.1.
Part 3: Chemical Synthesis and Reactivity
Reactivity Profile
The reactivity of (2S,3S)-2-Amino-3-methoxybutanoic acid is governed by its primary functional groups: the α-amino group and the α-carboxylic acid.[7]
-
Amino Group Reactions : The primary amine is nucleophilic and can readily undergo standard reactions such as N-acylation to form amides. This is commonly exploited to introduce protecting groups like Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or Fmoc (9-fluorenylmethoxycarbonyl), which are essential for its use in peptide synthesis.[8]
-
Carboxylic Acid Reactions : The carboxyl group can undergo esterification to protect it or to modulate solubility, amidation to form peptide bonds, or reduction to the corresponding amino alcohol.
Proposed Synthetic Workflow
A robust and logical method for the synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid involves the O-methylation of the corresponding readily available precursor, L-allothreonine. The following protocol outlines a standard, field-proven approach.
Causality Behind Experimental Choices :
-
N-Protection : The amino group of L-allothreonine is more nucleophilic than the hydroxyl group. It must be protected first to prevent N-methylation in the subsequent step. The Boc group is chosen for its stability under basic conditions (required for O-methylation) and its ease of removal under acidic conditions.
-
O-Methylation : A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary alcohol, forming a reactive alkoxide. Using a less potent base could lead to incomplete reaction or side reactions. Methyl iodide (MeI) is a classic, highly effective methylating agent.
-
Deprotection : Trifluoroacetic acid (TFA) is the standard reagent for cleanly cleaving the Boc protecting group without affecting the newly formed ether linkage, yielding the final product.
Experimental Protocol :
-
Step 1: N-protection of L-Allothreonine : Dissolve L-allothreonine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C. Add sodium hydroxide to adjust the pH to ~9-10. Add Di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with additional NaOH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-Boc-L-allothreonine product.
-
Step 2: O-methylation : Dissolve the dried N-Boc-L-allothreonine in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add methyl iodide (MeI) dropwise. Allow the reaction to stir at room temperature overnight. Quench the reaction carefully with water, and extract the desired N-Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.
-
Step 3: N-deprotection : Dissolve the product from Step 2 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group. Evaporate the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final (2S,3S)-2-Amino-3-methoxybutanoic acid.
Caption : Proposed synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid.
Part 4: Applications in Research and Drug Development
The unique structural features of (2S,3S)-2-Amino-3-methoxybutanoic acid make it a highly valuable component in modern pharmaceutical design.
-
Asymmetric Synthesis and Chiral Building Blocks : Its well-defined stereochemistry makes it an important starting material or intermediate in the synthesis of complex chiral molecules, where precise three-dimensional structure is critical for biological activity.[2]
-
Peptidomimetics and Metabolic Stability : One of the primary applications is in the creation of peptide mimetics.[2] Replacing a natural amino acid residue with its O-methylated counterpart can significantly enhance the resulting peptide's resistance to enzymatic degradation by proteases. The methoxy group can also influence the local conformation of the peptide backbone, potentially improving binding affinity to a target receptor or enzyme.
-
Development of Novel Therapeutics : This amino acid has been utilized as a key intermediate in the synthesis of potential antiviral and antitumor agents.[2] Its structure can serve as a pharmacophore that mimics a natural substrate to inhibit enzymes crucial for pathogen replication or cancer cell proliferation.[2]
-
Prodrug Design : The broader strategy of using non-natural amino acids to improve drug delivery is highly relevant.[9] Amino acid derivatives can be appended to a parent drug to create a prodrug that hijacks endogenous amino acid transporters, potentially increasing bioavailability and enabling targeted delivery to specific tissues or organs where these transporters are overexpressed.[9]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling (2S,3S)-2-Amino-3-methoxybutanoic acid.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark)[3][10] |
| Signal Word | Warning [3][10] |
| Hazard Statements | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[3][10] H319: Causes serious eye irritation.[3][10] H335: May cause respiratory irritation.[3][10] |
| Precautionary Statements | P261: Avoid breathing dust.[3][11] P280: Wear protective gloves/eye protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11] |
Handling :
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]
Storage :
-
Store in a tightly sealed container in a cool, dry place.[2]
-
For long-term stability, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3][4]
Conclusion
(2S,3S)-2-Amino-3-methoxybutanoic acid is a specialized chemical reagent with a distinct and valuable profile for advanced research. Its defined stereochemistry, combined with the metabolic blocking and conformation-influencing properties of the O-methyl group, establishes it as a powerful tool in asymmetric synthesis and the development of sophisticated pharmaceutical agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.
References
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MySkinRecipes. (2S,3S)-2-Amino-3-methoxybutanoic acid. [Link]
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Chemical Substance Information. FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID. [Link]
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ChemBK. 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. [Link]
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Gessner, A., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322. [Link]
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